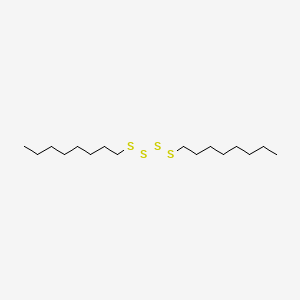
2-Naphthalenepropanoic acid, alpha-amino-, (alphaR)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenepropanoic acid, alpha-amino-, (alphaR)- is a chiral alpha-amino acid derivative. This compound is characterized by the presence of a naphthalene ring, which is a bicyclic aromatic hydrocarbon, attached to a propanoic acid moiety with an alpha-amino group. The (alphaR) configuration indicates the specific stereochemistry of the molecule, which is crucial for its biological activity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenepropanoic acid, alpha-amino-, (alphaR)- can be achieved through several methods. One common approach is the Strecker synthesis, which involves the addition of cyanide ion to an imine, forming an alpha-amino nitrile. This intermediate is then hydrolyzed under acidic conditions to yield the desired alpha-amino acid . Another method involves the amination of alpha-bromocarboxylic acids, where the bromoacids are prepared from carboxylic acids by reaction with bromine and phosphorus trichloride .
Industrial Production Methods
Industrial production of alpha-amino acids often involves asymmetric synthesis to ensure the production of enantiomerically pure compounds. Techniques such as enzymatic resolution and chiral pool synthesis are commonly employed. Enzymatic resolution uses specific enzymes to selectively react with one enantiomer, leaving the other enantiomer untouched .
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenepropanoic acid, alpha-amino-, (alphaR)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The alpha-amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalene ketones, while reduction can produce naphthalene alcohols.
Applications De Recherche Scientifique
2-Naphthalenepropanoic acid, alpha-amino-, (alphaR)- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Mécanisme D'action
The mechanism of action of 2-Naphthalenepropanoic acid, alpha-amino-, (alphaR)- involves its interaction with specific molecular targets, such as enzymes and receptors. The alpha-amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The naphthalene ring can participate in hydrophobic interactions, stabilizing the compound within the binding pocket of the target protein .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenepropanoic acid, alpha-amino-: Similar in structure but may differ in stereochemistry.
Alpha-aminoadipic acid: Another alpha-amino acid with a different side chain and biological function.
Alpha-amino ketones: Compounds with a ketone functional group instead of a carboxylic acid.
Uniqueness
2-Naphthalenepropanoic acid, alpha-amino-, (alphaR)- is unique due to its specific stereochemistry and the presence of the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
(2S)-2-amino-2-naphthalen-1-ylpropanoic acid |
InChI |
InChI=1S/C13H13NO2/c1-13(14,12(15)16)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,14H2,1H3,(H,15,16)/t13-/m0/s1 |
Clé InChI |
OCLLVJCYGMCLJG-ZDUSSCGKSA-N |
SMILES isomérique |
C[C@](C1=CC=CC2=CC=CC=C21)(C(=O)O)N |
SMILES canonique |
CC(C1=CC=CC2=CC=CC=C21)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


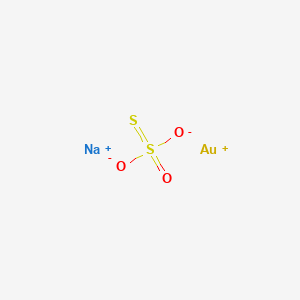


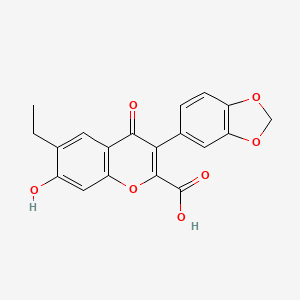

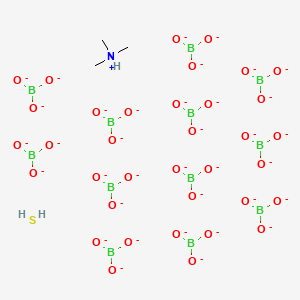

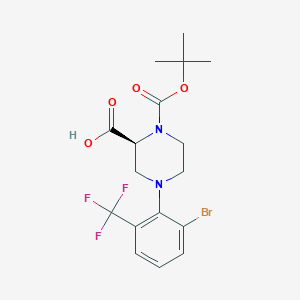
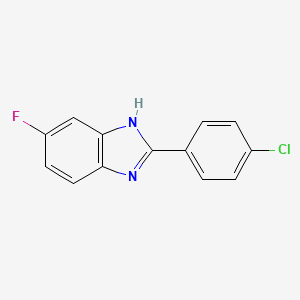

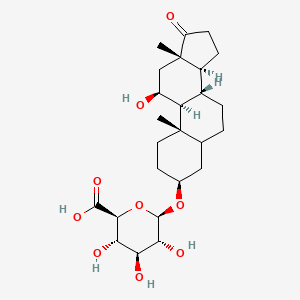
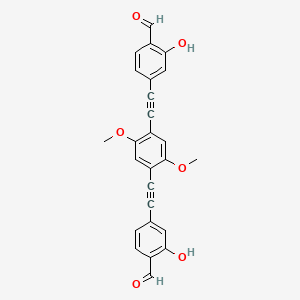
![n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B13733217.png)
